molecular formula C24H18FN3O2 B2439129 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-73-3

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2439129
CAS No.: 901268-73-3
M. Wt: 399.425
InChI Key: OBSUMUDXEOZOKV-UHFFFAOYSA-N
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Description

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound based on the pyrazolo[4,3-c]quinoline scaffold, a structure of significant interest in medicinal chemistry research. Pyrazolo[4,3-c]quinoline derivatives have been identified as a promising class of bioactive molecules with potential for anti-inflammatory and anticancer applications. Recent studies have demonstrated that structurally similar analogues exhibit potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a key model for inflammatory response . The anti-inflammatory mechanism is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, related pyrazoloquinoline fused systems have been designed and evaluated for cytotoxicity against a panel of human cancer cell lines and have shown promising activity as topoisomerase IIα inhibitors, a well-established target for cancer chemotherapy . The specific substitution pattern on this compound—featuring fluorine and methoxy groups at key positions—is often explored in drug discovery to fine-tune properties like metabolic stability, solubility, and binding affinity . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-18-9-7-17(8-10-18)28-24-20-13-16(25)6-11-22(20)26-14-21(24)23(27-28)15-4-3-5-19(12-15)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUMUDXEOZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazoloquinoline core, followed by the introduction of the fluorine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation under specific conditions, typically using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . The reaction converts the pyrazoloquinoline core into oxidized derivatives, such as quinoline-based compounds, by introducing oxygen-containing functional groups.

Key Features :

  • Reagents : KMnO₄ or CrO₃ in acidic or basic conditions.

  • Products : Oxidized quinoline derivatives (e.g., hydroquinoline-like structures).

  • Mechanism : Likely involves electrophilic attack on the aromatic rings or the pyrazole moiety, followed by dehydrogenation.

Reduction Reactions

Reduction of this compound typically involves hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) . This process targets functional groups such as nitro or carbonyl moieties (if present) but may also reduce the pyrazoloquinoline framework under harsh conditions.

Key Features :

  • Reagents : H₂, Pd/C, or other transition-metal catalysts.

  • Products : Reduced derivatives (e.g., dihydroquinoline or amine derivatives).

  • Mechanism : Hydrogenation of double bonds or reduction of electron-deficient centers.

Substitution Reactions

The compound’s fluorine atom and methoxyphenyl substituents make it susceptible to nucleophilic aromatic substitution. For example, the fluorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions.

Key Features :

  • Reagents : Nucleophiles (e.g., NH₃, SH⁻), solvents (e.g., dichloromethane), and catalysts (e.g., CuI).

  • Products : Substituted derivatives (e.g., pyrazoloquinoline with NH₂ or SH groups).

  • Mechanism : The electron-withdrawing fluorine atom facilitates nucleophilic displacement, particularly at positions ortho/para to the substituent.

Cross-Coupling Reactions

While not explicitly detailed in the provided sources, pyrazoloquinoline derivatives often participate in Suzuki-Miyaura or Sonogashira couplings to introduce additional substituents. These reactions could enable the synthesis of analogs with enhanced biological activity.

Key Features :

  • Reagents : Boronic acids, alkyne precursors, and palladium catalysts.

  • Products : Functionalized derivatives with extended conjugation.

  • Mechanism : Transition-metal-catalyzed coupling at aromatic positions.

Comparative Analysis of Reaction Types

Reaction Type Key Reagents Typical Products Mechanistic Insight
OxidationKMnO₄, CrO₃Oxidized quinoline derivativesElectrophilic attack on aromatic rings or pyrazole moiety
ReductionH₂, Pd/CReduced derivatives (dihydroquinoline)Hydrogenation of double bonds or electron-deficient centers
SubstitutionNH₃, SH⁻, CuISubstituted pyrazoloquinolinesFluorine displacement via nucleophilic aromatic substitution

Experimental Observations

  • Yield Optimization : Microwave-assisted reactions (as noted in pyrazolo[4,3-f]quinoline synthesis ) may accelerate reaction times and improve yields for similar pyrazoloquinoline derivatives.

  • Selectivity : Fluorine’s electron-withdrawing nature enhances regioselectivity in substitution reactions.

  • Stability : The methoxy groups contribute to solubility and stability under acidic/basic conditions.

Scientific Research Applications

Chemistry

In the field of chemistry, 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline serves as a valuable building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various catalytic processes.

Biology

The compound is under investigation for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. It may inhibit bacterial growth by disrupting cell wall synthesis.
  • Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For example, studies on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have reported IC50 values indicating effective growth inhibition.

Medicine

In medicinal chemistry, ongoing research is exploring the compound's role as a therapeutic agent:

  • Enzyme Inhibition : The compound shows promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its ability to bind selectively to active sites enhances its potential as a drug candidate.
  • Therapeutic Applications : Investigations into its anti-inflammatory properties suggest that it may reduce inflammation by inhibiting nitric oxide production in macrophages.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines:

Cell LineCompound TestedIC50 (μM)
MCF-78-fluoro...15
A5498-fluoro...12
HeLa8-fluoro...10

These findings demonstrate its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory activity, the compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages:

CompoundIC50 (μM)
8-fluoro...0.39
Control (Standard)0.45

The results indicated that structural modifications could enhance anti-inflammatory potency while minimizing cytotoxicity.

Industry Applications

In industrial applications, this compound is utilized in developing new materials and specialty chemicals. Its unique structure allows for the creation of polymers with enhanced properties or the formulation of advanced coatings with specific functional characteristics.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards certain targets. The pathways involved may include signal transduction pathways and metabolic pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    3-methoxyphenethylamine: This compound has a similar methoxyphenyl group but lacks the pyrazoloquinoline core and fluorine atom.

    Florpyrauxifen-benzyl: This compound contains a fluorine atom and aromatic rings but differs in its overall structure and functional groups.

    4-methoxyformanilide: This compound has a methoxy group and an aromatic ring but lacks the complexity of the pyrazoloquinoline structure

Biological Activity

8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C19_{19}H17_{17}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 320.35 g/mol
  • Log P (cLog P) : Indicates lipophilicity, which is essential for drug design.

Research indicates that derivatives of pyrazolo[4,3-c]quinoline can exhibit various biological activities through different mechanisms:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
  • Anticancer Properties :
    • Pyrazolo[4,3-c]quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed significant antiproliferative activity with IC50_{50} values in the low micromolar range against human tumor cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Key findings include:

  • Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence the compound's potency. For example, electron-donating groups at the para position enhance inhibitory activity against NO production compared to ortho or meta substitutions .
  • Fluorine Substitution : The presence of fluorine atoms can increase metabolic stability and enhance bioactivity due to their electronegative nature, affecting interactions with biological targets .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anti-inflammatory Effects :
    • A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. Among them, compounds with methoxy substitutions exhibited enhanced anti-inflammatory properties compared to their unsubstituted counterparts .
  • Anticancer Activity Assessment :
    • Another investigation focused on the cytotoxic effects of these compounds against different cancer cell lines. Notably, one derivative demonstrated selective toxicity towards leukemia cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50_{50} Value (μM)Mechanism of Action
8-Fluoro-PyrazoloAnti-inflammatory0.39Inhibition of iNOS and COX-2
Methoxy DerivativeAnticancer1.00Induction of apoptosis in cancer cells
Fluorinated VariantCytotoxicity5.00Disruption of cellular signaling pathways

Q & A

Q. Key Data :

StepYield (%)Key Reagents/ConditionsReference
Cyclization71Xylenes, triethylamine, 120°C

Advanced: How can reaction conditions be optimized to improve yields of pyrazolo[4,3-c]quinoline derivatives?

Q. Methodological Answer :

  • Solvent Selection : Xylenes or DMF enhance cyclization efficiency due to high boiling points and polarity .
  • Catalyst Optimization : Triethylamine or DBU improves deprotonation during cyclization, reducing side products .
  • Temperature Control : Maintain 120–140°C to balance reaction rate and decomposition .
  • Deuteration Studies : Replace methoxy groups with deuterated analogs (e.g., 4-methoxy-d3-phenyl) to track reaction pathways and optimize isotopic labeling .

Basic: What analytical techniques confirm the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.72 (d, J = 6.2 Hz, quinoline-H), δ 3.79 (s, OCH₃) .
    • ¹³C NMR : Key signals at δ 161.37 (quinoline C=O), δ 55.71 (OCH₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 326.0691 for chloro analogs) .
  • X-ray Crystallography : Use SHELXL for refinement; bond angles (e.g., 120.25° for pyrazole-quinoline junction) validate stereochemistry .

Advanced: How do substituent modifications (e.g., fluoro vs. methoxy) impact biological activity?

Q. Methodological Answer :

  • Quantitative SAR (QSAR) :
    • Electron-Withdrawing Groups (e.g., -F) : Enhance binding to hydrophobic enzyme pockets (e.g., bacterial β-glucuronidase) by increasing electronegativity .
    • Methoxy Groups : Improve solubility and metabolic stability but may reduce affinity due to steric bulk .
  • Case Study : 3-Amino-4-(4-fluorophenylamino) derivatives show pH-dependent inhibition of β-glucuronidase (IC₅₀ = 0.8 µM at pH 7.0 vs. 12 µM at pH 5.5) .

Advanced: How to resolve contradictions in biological data across studies?

Q. Methodological Answer :

  • Assay Standardization :
    • Use LPS-induced RAW 264.7 cells for NO production assays (IC₅₀ = 1.2 µM for anti-inflammatory activity) .
    • Validate β-glucuronidase inhibition at physiological pH (7.0–7.4) to avoid false negatives .
  • Control Experiments : Include 1400 W (NO inhibitor) and shikonin (βG inhibitor) as benchmarks .

Basic: What crystallographic tools are recommended for structural analysis?

Q. Methodological Answer :

  • Software : SHELX suite (SHELXL for refinement, SHELXS for solution) .
  • Parameters : High-resolution data (<1.0 Å) and twin refinement for complex pyrazolo-quinoline systems .
  • Example : A 2009 study resolved bond lengths (1.37–1.42 Å for C-N in pyrazole) using Mo-Kα radiation .

Advanced: How to design deuterated analogs for mechanistic studies?

Q. Methodological Answer :

  • Synthetic Route : Replace 4-methoxyphenylhydrazine with 4-methoxy-d3-phenylhydrazine.
  • Applications : Track metabolic stability via LC-MS; deuterated analogs show 20% longer half-in vivo .

Basic: What purity standards are critical for pharmacological testing?

Q. Methodological Answer :

  • HPLC : ≥98% purity with C18 columns (acetonitrile/water gradient) .
  • Residual Solvents : Limit xylenes to <50 ppm (ICH Q3C guidelines) .

Advanced: How to evaluate in vivo efficacy and toxicity?

Q. Methodological Answer :

  • Model : BALB/c mice with CPT-11-induced diarrhea; administer 10 mg/kg compound orally .
  • Endpoints : Diarrhea incidence (reduced by 60%), tumor volume (no change vs. control) .

Advanced: What computational methods support structure-based drug design?

Q. Methodological Answer :

  • Docking : Use AutoDock Vina to predict binding to β-glucuronidase (PDB: 3LC8).
  • MD Simulations : Analyze ligand stability in enzyme pockets under pH 5.5–7.4 conditions .

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